molecular formula C20H39NO2 B11953396 14-Oxoicosanamide

14-Oxoicosanamide

Cat. No.: B11953396
M. Wt: 325.5 g/mol
InChI Key: GMQDVTPORBPNBV-UHFFFAOYSA-N
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Description

Structurally, it features a 20-carbon saturated chain with a ketone group at the 14th position and a vanillyl moiety (4-hydroxy-3-methoxybenzyl) conjugated via an amide bond . This compound was synthesized through a multi-step process:

Methyl 14-oxoeicosanoate (intermediate) was prepared via hydrogenation using Pd/C (93% yield).

Alkaline hydrolysis converted this ester to 14-oxoeicosanoic acid (78% yield).

Coupling with vanillyl amine via HATU yielded 14-Oxoicosanamide (75% yield) .

Its design leverages the critical role of polar groups (e.g., ketones) in restoring TRPV1 agonist activity in long-chain fatty acids, addressing the diminished activity observed in unmodified analogs beyond C9 chain lengths .

Properties

Molecular Formula

C20H39NO2

Molecular Weight

325.5 g/mol

IUPAC Name

14-oxoicosanamide

InChI

InChI=1S/C20H39NO2/c1-2-3-4-13-16-19(22)17-14-11-9-7-5-6-8-10-12-15-18-20(21)23/h2-18H2,1H3,(H2,21,23)

InChI Key

GMQDVTPORBPNBV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=O)CCCCCCCCCCCCC(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 14-Oxoicosanamide typically involves the reaction of a 14-oxo fatty acid with an amine. One common method is the amidation reaction, where the carboxylic acid group of the fatty acid reacts with an amine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar amidation process but optimized for large-scale synthesis. This involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product separation can further enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions: 14-Oxoicosanamide can undergo various chemical reactions, including:

    Oxidation: The ketone group at the 14th position can be oxidized to form a carboxylic acid.

    Reduction: The ketone group can be reduced to form a secondary alcohol.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed:

    Oxidation: 14-Oxoicosanoic acid.

    Reduction: 14-Hydroxyicosanamide.

    Substitution: Various substituted amides or esters, depending on the nucleophile used.

Scientific Research Applications

14-Oxoicosanamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials, including surfactants and lubricants.

Mechanism of Action

The mechanism by which 14-Oxoicosanamide exerts its effects is primarily through its interaction with specific molecular targets. The ketone and amide functional groups allow it to participate in hydrogen bonding and other interactions with proteins and enzymes. This can modulate the activity of these biomolecules, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

14-Oxoicosanamide belongs to a class of lipid-conjugated N-vanillyl amides (LCNVAs) optimized for TRPV1/FAAH modulation. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison of this compound and Analogous Compounds

Compound Chain Length Polar Group TRPV1 Activity FAAH Inhibition Synthesis Yield Key Findings
This compound C20 14-ketone High Moderate 75% (final step) Restores TRPV1 activity in long chains; synergistic FAAH modulation
N-Vanillylnonanamide C9 None Peak activity Low N/A Native TRPV1 agonist; activity declines beyond C9 without polar groups
12-Oxododecanamide C12 12-ketone Moderate Not tested ~70% Intermediate chain with ketone shows partial TRPV1 activation
N-Vanillyleicosanamide C20 None Low None N/A Lacks polar group; minimal TRPV1 interaction despite chain length

Key Insights:

Chain Length vs. Polar Group Positioning: TRPV1 agonist activity in unmodified fatty acid amides peaks at C9 (e.g., N-vanillylnonanamide) but diminishes in longer chains (e.g., N-vanillyleicosanamide) . this compound overcomes this limitation via its 14-ketone group, which mimics the electronic effects of shorter-chain analogs, restoring TRPV1 activation in C20 chains .

Polar Group Efficacy :

  • Ketones at mid-chain positions (e.g., this compound) enhance TRPV1 binding compared to terminal or absent polar groups. This aligns with computational studies suggesting mid-chain ketones stabilize ligand-receptor interactions .

Synthetic Feasibility :

  • This compound’s synthesis (75% final yield) is comparable to other mid-chain ketone derivatives (e.g., 12-oxododecanamide, ~70%), though yields drop significantly in hydroxylated analogs due to steric challenges .

Dual TRPV1/FAAH Modulation :

  • Unlike shorter-chain analogs (e.g., C9), this compound exhibits moderate FAAH inhibition, likely due to its elongated hydrophobic tail enhancing enzyme binding. This dual activity is rare in unmodified fatty acid amides .

Research Implications and Limitations

While this compound demonstrates superior TRPV1/FAAH modulation compared to many analogs, further studies are needed to:

  • Quantify its binding affinity (e.g., IC₅₀/EC₅₀ values) relative to capsaicin or endogenous ligands.
  • Assess pharmacokinetic profiles (e.g., metabolic stability, bioavailability).
  • Explore toxicity in vivo, as long-chain amides may accumulate in lipid-rich tissues.

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